molecular formula C16H17ClN4O B2585216 1-(5-Chloro-1H-indazole-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile CAS No. 2127300-89-2

1-(5-Chloro-1H-indazole-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile

Cat. No.: B2585216
CAS No.: 2127300-89-2
M. Wt: 316.79
InChI Key: WJCFTZLQUKSDEY-UHFFFAOYSA-N
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Description

1-(5-Chloro-1H-indazole-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-1H-indazole-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of 5-Chloro-1H-indazole-3-carbonyl chloride: This step involves the chlorination of 1H-indazole-3-carboxylic acid to form 5-chloro-1H-indazole-3-carbonyl chloride.

    Reaction with 3,3-Dimethylpiperidine-2-carbonitrile: The 5-chloro-1H-indazole-3-carbonyl chloride is then reacted with 3,3-dimethylpiperidine-2-carbonitrile under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-1H-indazole-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized indazole derivatives, while reduction could produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

1-(5-Chloro-1H-indazole-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1H-indazole-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological activity being studied. For example, if the compound exhibits anticancer properties, it may interact with cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-3-carboxylic acid derivatives: These compounds share the indazole core structure and may have similar biological activities.

    3,3-Dimethylpiperidine derivatives: Compounds with the 3,3-dimethylpiperidine moiety may exhibit similar chemical reactivity and properties.

Uniqueness

1-(5-Chloro-1H-indazole-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile is unique due to the combination of the indazole and piperidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-(5-chloro-1H-indazole-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O/c1-16(2)6-3-7-21(13(16)9-18)15(22)14-11-8-10(17)4-5-12(11)19-20-14/h4-5,8,13H,3,6-7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCFTZLQUKSDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1C#N)C(=O)C2=NNC3=C2C=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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